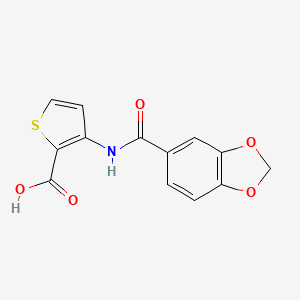

3-(2H-1,3-benzodioxole-5-amido)thiophene-2-carboxylic acid

Descripción general

Descripción

“3-(2H-1,3-benzodioxole-5-amido)thiophene-2-carboxylic acid” is a chemical compound with the molecular formula C13H9NO5S . It is a derivative of thiophene, a five-membered heterocyclic compound that contains sulfur .

Synthesis Analysis

The synthesis of thiophene derivatives, such as “this compound”, often involves heterocyclization of various substrates . Typical synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

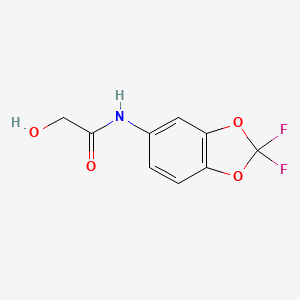

The molecular structure of “this compound” is based on a thiophene core, which is a five-membered ring containing one sulfur atom . Attached to this core are a 2H-1,3-benzodioxole-5-amido group and a carboxylic acid group .Chemical Reactions Analysis

Thiophene derivatives, including “this compound”, can undergo a variety of chemical reactions. For instance, they can participate in condensation reactions, such as the Gewald and Paal–Knorr reactions . These reactions involve the formation of new carbon-sulfur bonds, leading to the synthesis of aminothiophene derivatives .Aplicaciones Científicas De Investigación

Chemical Properties

“3-(2H-1,3-benzodioxole-5-amido)thiophene-2-carboxylic acid” is a derivative of 1,3-Benzodioxole-5-carboxylic acid. The latter has a molecular weight of 166.1308 and its IUPAC Standard InChI is InChI=1S/C8H6O4/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2,(H,9,10) .

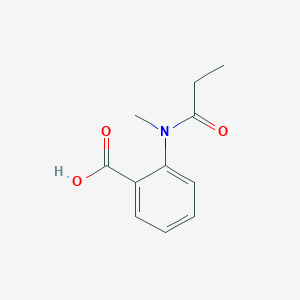

Acylation Process

The acylation of 1,3-benzodioxole, a related compound, has been studied in a continuous process using a recyclable heterogeneous substoichiometric catalyst . This process achieved a conversion rate of 73% with a selectivity of 62% of the desired acylated product . This research could potentially be applied to the acylation of “this compound”.

Anticancer Activity

A series of benzodioxole compounds were synthesized and evaluated for their cytotoxic activity against cervical (Hela), colorectal (Caco-2), and liver (Hep3B) cancer cell lines . Although the specific compound was not tested, this research indicates potential anticancer applications for benzodioxole derivatives.

Synthesis of Bioactive Molecules

Friedel–Crafts acylation and alkylation reactions are widely used to introduce an acyl or an alkyl group during the synthesis of bioactive molecules, natural products, cosmetics, pharmaceuticals, and agrochemicals . The acylation of 1,3-benzodioxole, a related compound, has been studied in this context .

Continuous Flow Chemistry

The acylation of 1,3-benzodioxole was studied in a continuous flow process . This approach offers potential advantages such as improved heat and mass transfer, precise temperature control, easier scale-up, the generation of less waste, and the integration of reaction monitoring and processing steps .

Design and Synthesis of Anticancer Compounds

The design and synthesis of 1-benzo[1,3]dioxol-5-yl compounds for anticancer evaluation have been studied . Although the specific compound was not included, this research could potentially be applied to the design and synthesis of “this compound” for similar purposes.

Direcciones Futuras

The future directions for research on “3-(2H-1,3-benzodioxole-5-amido)thiophene-2-carboxylic acid” and similar thiophene derivatives could involve further exploration of their synthesis, chemical reactions, and potential biological activities . Given the wide range of biological effects exhibited by thiophene derivatives, they may have potential applications in medicinal chemistry .

Propiedades

IUPAC Name |

3-(1,3-benzodioxole-5-carbonylamino)thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO5S/c15-12(14-8-3-4-20-11(8)13(16)17)7-1-2-9-10(5-7)19-6-18-9/h1-5H,6H2,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVMRZQRPAGGWIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(SC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid](/img/structure/B3389274.png)

![1-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}piperazine](/img/structure/B3389278.png)

![1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B3389314.png)

![1-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B3389322.png)

![2-[4-(Cyanomethyl)phenoxy]acetic acid](/img/structure/B3389329.png)